molecular formula C8H14N2O2 B14888142 8-Ethyl-5-oxa-2,8-diazaspiro[3.5]nonan-9-one

8-Ethyl-5-oxa-2,8-diazaspiro[3.5]nonan-9-one

Cat. No.: B14888142
M. Wt: 170.21 g/mol
InChI Key: BRPUPLBGEVUELB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Ethyl-5-oxa-2,8-diazaspiro[35]nonan-9-one is a spiro compound characterized by a unique structure that includes an oxadiazaspiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Ethyl-5-oxa-2,8-diazaspiro[3.5]nonan-9-one typically involves the reaction of ethylamine with a suitable precursor that contains the oxadiazaspiro ring system. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes steps such as amination, cyclization, and purification through techniques like recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

8-Ethyl-5-oxa-2,8-diazaspiro[3.5]nonan-9-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles like hydroxide ions or amines replace specific groups in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of corresponding oxides or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

8-Ethyl-5-oxa-2,8-diazaspiro[3.5]nonan-9-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 8-Ethyl-5-oxa-2,8-diazaspiro[3.5]nonan-9-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The pathways involved can include signal transduction, gene expression modulation, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 8-Methyl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one hydrochloride
  • 8-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane trifluoroacetic acid
  • 2-Oxa-5,8-diazaspiro[3.5]nonan-7-one

Uniqueness

8-Ethyl-5-oxa-2,8-diazaspiro[3.5]nonan-9-one is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. This substitution may enhance its stability, solubility, or interaction with biological targets compared to its methyl-substituted counterparts.

Properties

Molecular Formula

C8H14N2O2

Molecular Weight

170.21 g/mol

IUPAC Name

8-ethyl-5-oxa-2,8-diazaspiro[3.5]nonan-9-one

InChI

InChI=1S/C8H14N2O2/c1-2-10-3-4-12-8(7(10)11)5-9-6-8/h9H,2-6H2,1H3

InChI Key

BRPUPLBGEVUELB-UHFFFAOYSA-N

Canonical SMILES

CCN1CCOC2(C1=O)CNC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.